(2,2-dibromo-1-methoxycyclopropyl)benzene
Overview
Description
(2,2-Dibromo-1-methoxycyclopropyl)benzene is an organic compound with the molecular formula C10H10Br2O. It is a derivative of cyclopropane, featuring a benzene ring substituted with a methoxy group and two bromine atoms on the cyclopropyl ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dibromo-1-methoxycyclopropyl)benzene typically involves the cyclopropanation of a suitable benzene derivative. One common method is the reaction of a benzene derivative with dibromoacetaldehyde in the presence of a base, such as sodium hydroxide, to form the cyclopropyl ring. The methoxy group can be introduced through a subsequent methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dibromo-1-methoxycyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (e.g., ether, ethanol).
Major Products
Substitution: Products depend on the nucleophile used, such as (2-amino-1-methoxycyclopropyl)benzene or (2-thio-1-methoxycyclopropyl)benzene.
Oxidation: (2,2-Dibromo-1-formylcyclopropyl)benzene.
Reduction: (2,2-Dihydro-1-methoxycyclopropyl)benzene.
Scientific Research Applications
(2,2-Dibromo-1-methoxycyclopropyl)benzene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-dibromo-1-methoxycyclopropyl)benzene involves its interaction with molecular targets through its reactive bromine atoms and methoxy group. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dibromo-1-methylcyclopropyl)benzene: Similar structure but with a methyl group instead of a methoxy group.
(2,2-Dichloro-1-methoxycyclopropyl)benzene: Similar structure but with chlorine atoms instead of bromine atoms.
(2,2-Dibromo-1-hydroxycyclopropyl)benzene: Similar structure but with a hydroxy group instead of a methoxy group.
Properties
IUPAC Name |
(2,2-dibromo-1-methoxycyclopropyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O/c1-13-9(7-10(9,11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGCJAKBNHTSFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1(Br)Br)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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